molecular formula C₁₆H₂₇NO₆ B1142335 Gabapentin Enacarbil Sodium Salt CAS No. 912486-72-7

Gabapentin Enacarbil Sodium Salt

Numéro de catalogue B1142335
Numéro CAS: 912486-72-7
Poids moléculaire: 329.39
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gabapentin Enacarbil Sodium Salt is a prodrug of gabapentin, designed to improve the bioavailability of gabapentin. It is actively transported across the intestinal barrier, providing sustained, dose-proportional exposure to gabapentin. This prodrug is absorbed throughout the intestinal tract via high-capacity nutrient transporters, including the monocarboxylate transporter-1 (MCT-1), and is rapidly hydrolyzed to gabapentin upon absorption. The development of Gabapentin Enacarbil reflects efforts to overcome the limitations of gabapentin's pharmacokinetic profile, such as low and variable oral absorption at therapeutic doses (Rais, Fletcher, & Polli, 2011).

Synthesis Analysis

The synthesis of Gabapentin Enacarbil involves the conjugation of gabapentin with bile acid analogues to target the human apical sodium-dependent bile acid transporter (hASBT) for enhanced oral absorption. This approach leverages the transporter's high capacity for nutrient uptake, aiming to improve the bioavailability of gabapentin. The prodrug strategy reflects an innovative approach to drug design, emphasizing targeted delivery and efficient conversion to the active drug (Rais, Fletcher, & Polli, 2011).

Molecular Structure Analysis

The molecular structure of Gabapentin Enacarbil is characterized by its prodrug design, where gabapentin is linked to a transporter-targeting moiety. This structure facilitates its active transport across the intestinal barrier and its rapid conversion to gabapentin in the body. The design is centered on optimizing the drug's oral bioavailability and ensuring sustained release of gabapentin.

Chemical Reactions and Properties

Upon oral administration, Gabapentin Enacarbil is rapidly absorbed and converted to gabapentin, the active form, primarily through enzymatic hydrolysis. This conversion is efficient and ensures that gabapentin is released in a controlled manner, maintaining therapeutic levels over an extended period. The prodrug's chemical properties are tailored to exploit the body's nutrient transport mechanisms, enhancing gabapentin's pharmacokinetic profile.

Physical Properties Analysis

Gabapentin Enacarbil exhibits physical properties that facilitate its oral administration and absorption. It is designed to have optimal solubility and stability, characteristics essential for ensuring that the prodrug is effectively transported across the intestinal membrane and converted to gabapentin upon absorption.

Chemical Properties Analysis

The chemical properties of Gabapentin Enacarbil, including its stability, solubility, and reactivity, are engineered to maximize its efficacy as a prodrug. These properties are crucial for its function as a transporter-targeted delivery system for gabapentin, ensuring that the drug is released in a manner that optimizes its therapeutic effects.

For more in-depth information on the synthesis, molecular structure, and properties of Gabapentin Enacarbil, the following references provide detailed scientific research findings:

  • Rais, R., Fletcher, S., & Polli, J. (2011). Synthesis and in vitro evaluation of gabapentin prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT). Journal of Pharmaceutical Sciences, 100(3), 1184-1195. Link to the paper.

Applications De Recherche Scientifique

Restless Legs Syndrome (RLS) Treatment

Gabapentin Enacarbil has been extensively researched for its effectiveness in treating RLS. As a non-dopaminergic agent, it offers an alternative to traditional dopaminergic treatments with potentially better tolerability and fewer side effects. Studies have shown that Gabapentin Enacarbil is effective in improving RLS symptoms, with a predictable absorption rate and lower inter-patient variability in bioavailability compared to gabapentin. It has been found to provide comparable improvement in RLS symptoms to dopamine agonists like ropinirole and pramipexole, which are usually considered first-line therapy for RLS (R. A. Burke & M. Faulkner, 2011; S. Imamura & C. Kushida, 2010).

Neuropathic Pain Management

Gabapentin Enacarbil's role extends beyond RLS into the management of neuropathic pain. Its mechanism involves binding to the α2δ subunit of voltage-dependent calcium channels, impacting neurotransmitter release and modulating pain. The drug's pharmacokinetic profile facilitates its use in various neuropathic pain conditions, offering an alternative to traditional pain management strategies. Research indicates its efficacy and tolerability in treating neuropathic pain, with a side-effect profile similar to gabapentin (Y. Maneuf, M. I. Gonzalez, et al., 2003; I. Gilron, 2007).

Beyond Epilepsy and Pain: Broad Therapeutic Potential

Gabapentin Enacarbil exhibits a broad range of potential therapeutic applications beyond its primary use in RLS and neuropathic pain. Studies suggest its effectiveness in various other medical conditions, including alcohol withdrawal symptoms, pruritus, hot flashes during menopause, and anxiety disorder. This highlights gabapentin's versatile nature and opens up avenues for its application in multiple areas of medical research (Aleksandra Paulina Banasiak et al., 2022).

Propriétés

Numéro CAS

912486-72-7

Nom du produit

Gabapentin Enacarbil Sodium Salt

Formule moléculaire

C₁₆H₂₇NO₆

Poids moléculaire

329.39

Synonymes

1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt;  Horizant Sodium Salt;  Regnite Sodium Salt;  XP 13512 Sodium Salt

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.